1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide - 1105213-42-0

1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide

Catalog Number: EVT-2520868
CAS Number: 1105213-42-0
Molecular Formula: C22H30N6O2
Molecular Weight: 410.522
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multicomponent Reactions: Multicomponent reactions could be employed to assemble the molecule in a single step using appropriately substituted starting materials. []
Molecular Structure Analysis

Detailed structural analysis would require experimental data like NMR spectroscopy and X-ray crystallography. [, ]

Mechanism of Action
  • Receptor Agonist/Antagonist: Binding to a receptor and either activating or blocking its signaling pathway. [, , , , , , ]
  • Enzyme Inhibitor: Binding to an enzyme and preventing its catalytic activity. [, , , , ]
Physical and Chemical Properties Analysis

The compound's physical and chemical properties, such as solubility, melting point, and stability, would need to be determined experimentally. Computational methods can be used to predict some of these properties. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. It is reported as the most potent inhibitor of ADP-induced platelet aggregation among P2Y12 antagonists. It exhibits significant in vivo antiplatelet and antithrombotic activities.

N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

Compound Description: MK-8617 is a potent, selective, and orally bioavailable pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3). It shows activity in stimulating erythropoiesis in animal studies and has advanced to human clinical trials for anemia.

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 is a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. It is being investigated as a potential treatment for migraine headaches. MK-0974 demonstrates high selectivity for human and rhesus CGRP receptors, exhibiting potent antagonism in in vitro and in vivo models.

3-Amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

Compound Description: This compound is a β-catenin agonist and glycogen synthase kinase 3 beta (GSK-3β) inhibitor. It has been investigated for its potential to enhance fracture healing. Studies show it promotes β-catenin signaling in mesenchymal stem cells (MSCs) and osteoblasts, leading to enhanced bone formation.

6-Ethyl-3-({3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-yl]phenyl}amino)-5-(tetrahydro-2H-pyran-4-ylamino)pyrazine-2-carboxamide

Compound Description: This compound, also referred to as "compound A", is mentioned in a patent regarding the development of a stable pharmaceutical composition for oral administration. The patent focuses on preventing the degradation of the compound during storage.

Properties

CAS Number

1105213-42-0

Product Name

1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide

Molecular Formula

C22H30N6O2

Molecular Weight

410.522

InChI

InChI=1S/C22H30N6O2/c1-26-12-14-28(15-13-26)25-22(29)18-4-3-11-27(16-18)21-10-9-20(23-24-21)17-5-7-19(30-2)8-6-17/h5-10,18H,3-4,11-16H2,1-2H3,(H,25,29)

InChI Key

MWXWJSLIUWAZGD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.